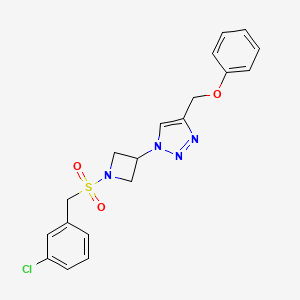

1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core linked to an azetidine ring substituted with a 3-chlorobenzyl sulfonyl group and a phenoxymethyl moiety. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Properties

IUPAC Name |

1-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S/c20-16-6-4-5-15(9-16)14-28(25,26)23-11-18(12-23)24-10-17(21-22-24)13-27-19-7-2-1-3-8-19/h1-10,18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPYZWDJVIHGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:

-

Formation of the Azetidine Ring:

- Starting with a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions involving appropriate reagents and catalysts.

- Common conditions include the use of strong bases or acids to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Physical and Chemical Properties

The compound's physical properties such as density, boiling point, and melting point are currently not available in the literature. However, its chemical reactivity can be classified into various types, which enhances its versatility in synthetic chemistry.

Medicinal Chemistry

- Antimicrobial Activity : The triazole moiety is known for its ability to interact with biological targets, making this compound a candidate for developing antimicrobial agents. Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial properties.

- Anticancer Potential : Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity related to cancer progression. The sulfonyl group may enhance the compound's ability to target specific cancer cells.

- Neurological Applications : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could facilitate the development of drugs for conditions such as depression and anxiety.

Materials Science

- Polymer Synthesis : The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Nanotechnology : Research into the use of this compound in nanocarriers for drug delivery systems is ongoing. Its ability to form stable complexes with various drugs could improve the efficacy of therapeutic agents.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds exhibited potent activity against several strains of bacteria and fungi. The compound was tested against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Properties

In vitro studies have indicated that compounds similar to 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can induce apoptosis in cancer cell lines. These findings suggest that further exploration into its mechanism of action could lead to new cancer therapies.

Case Study 3: Neurological Applications

Research focusing on the neuroprotective effects of triazole derivatives has shown promise in animal models of neurodegenerative diseases. The compound's ability to modulate oxidative stress responses may provide a therapeutic avenue for conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism by which 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: The compound could influence various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

Key Observations

Azetidine vs.

Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound offers stronger hydrogen-bonding capacity compared to sulfanyl-containing analogs (e.g., ), which may enhance binding to enzymes or receptors.

Chlorine vs. Fluorine Substituents : The 3-chlorobenzyl group provides moderate electronegativity and steric bulk, whereas trifluoromethyl groups (e.g., ) increase hydrophobicity and metabolic stability but may introduce synthetic complexity.

Phenoxymethyl vs. Vinyl/Thiophene: The phenoxymethyl group balances lipophilicity and solubility, while vinyl thiophene () or phenyl groups () prioritize π-π interactions or planarity.

Biological Activity

1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an azetidine ring, a triazole moiety, and a chlorobenzyl sulfonyl group, which may contribute to its pharmacological properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 418.9 g/mol

- CAS Number : 1903514-72-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring is known for its role in inhibiting enzymes such as xanthine oxidase (XO), which is involved in purine metabolism and can be a target for gout treatment.

Inhibition of Xanthine Oxidase

Recent studies have highlighted the effectiveness of triazole derivatives as xanthine oxidase inhibitors. A related compound with a similar structure demonstrated significant XO inhibitory activity with an IC value of 0.70 μM, which is notably more potent than allopurinol, a standard treatment for gout . This suggests that 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole may exhibit comparable or superior inhibitory effects on XO.

Antimicrobial Activity

The presence of the sulfonyl group and the phenoxymethyl moiety may enhance the compound's antimicrobial properties. Compounds with similar structural features have shown promising results against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Triazole Derivatives as Antimicrobial Agents

A study evaluated a series of triazole derivatives, including those similar to our compound, for their antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, providing a basis for further exploration of their use in antibiotic development .

Case Study 2: In Vivo Studies on Gout Models

In vivo studies using animal models have demonstrated that compounds structurally related to 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole effectively reduced serum uric acid levels. These findings support the potential use of this compound in managing hyperuricemia and gout-related conditions .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole, and what key parameters influence yield?

- Methodological Answer: The synthesis involves multi-step reactions:

- Step 1: Preparation of the sulfonyl chloride intermediate (e.g., 3-chlorobenzyl sulfonyl chloride) followed by sulfonylation of azetidine to form the azetidine-sulfonyl intermediate .

- Step 2: Functionalization of the azetidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click" chemistry) to introduce the triazole-phenoxymethyl moiety .

Critical Parameters: - Temperature control (e.g., 0–5°C for sulfonylation, 25–60°C for Click reactions).

- Solvent selection (e.g., DMF for polar intermediates, THF for cycloaddition).

- Catalyst loading (e.g., 5–10 mol% Cu(I) for triazole formation) .

Q. How is the molecular structure of this compound characterized, and what techniques resolve steric or electronic conflicts?

- Methodological Answer:

- X-ray crystallography confirms the dihedral angles between the triazole, azetidine, and aromatic rings, which influence steric interactions and reactivity .

- NMR spectroscopy (¹H/¹³C) identifies coupling patterns (e.g., phenoxymethyl CH₂ protons at δ 4.5–5.0 ppm) and sulfonyl group integration .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~475) .

Q. What biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer:

- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to test interactions with targets like kinases or proteases .

- Cellular viability assays (MTT or ATP-luciferase) for cytotoxicity profiling against cancer or microbial models .

- Surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when structural analogs show divergent potencies?

- Methodological Answer:

- Structure-activity relationship (SAR) analysis: Systematically vary substituents (e.g., replace 3-chlorobenzyl with 4-fluorobenzyl) and correlate with activity trends .

- Molecular docking studies: Use software like AutoDock or Schrödinger to model interactions with target binding pockets (e.g., triazole coordination with catalytic residues) .

- Biolayer interferometry (BLI): Compare binding kinetics of analogs to identify critical functional groups .

Q. What strategies optimize reaction conditions for unstable intermediates during synthesis?

- Methodological Answer:

- In situ monitoring: Use HPLC or FTIR to track intermediate stability (e.g., azetidine-sulfonyl chloride degradation under heat) .

- Protecting groups: Introduce tert-butoxycarbonyl (Boc) to stabilize reactive amines during sulfonylation .

- Low-temperature quenching: Add intermediates directly to cold reaction mixtures to prevent side reactions .

Q. How does the sulfonyl-azetidine moiety influence solubility and bioavailability?

- Methodological Answer:

- LogP measurement: Compare octanol-water partition coefficients of analogs with/without the sulfonyl group to assess hydrophilicity .

- PAMPA assay: Evaluate passive membrane permeability using artificial lipid bilayers .

- Salt formation: Improve aqueous solubility via hydrochloride or sodium salt derivatives .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer:

- ADMET prediction tools: Use SwissADME or ADMETlab to identify metabolic hotspots (e.g., sulfonyl group oxidation susceptibility) .

- CYP450 docking: Simulate interactions with cytochrome P450 enzymes to predict phase I metabolism .

- MD simulations: Analyze conformational flexibility to assess susceptibility to enzymatic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer:

- Standardize assay conditions: Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-response validation: Repeat assays with internal positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-analysis: Pool data from multiple studies using Bayesian statistics to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.